2-Chloro-3-(quinolin-6-yl)propanal

Description

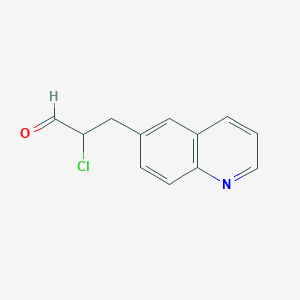

2-Chloro-3-(quinolin-6-yl)propanal is a synthetic organic compound featuring a propanal backbone substituted with a chlorine atom at the C2 position and a quinolin-6-yl group at the C3 position. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, confers unique electronic and steric properties, making this compound of interest in pharmaceutical and materials chemistry.

Properties

CAS No. |

1029714-85-9 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-3-quinolin-6-ylpropanal |

InChI |

InChI=1S/C12H10ClNO/c13-11(8-15)7-9-3-4-12-10(6-9)2-1-5-14-12/h1-6,8,11H,7H2 |

InChI Key |

KRKHRJAAILLRNE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)CC(C=O)Cl)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(C=O)Cl)N=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H10ClN

- Molecular Weight : 221.67 g/mol

- Structure : The compound features a quinoline ring system attached to a propanal group with a chlorine substituent at the second position. This unique structure contributes to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : 2-Chloro-3-(quinolin-6-yl)propanal has been explored for its potential anticancer effects. Studies indicate that derivatives of quinoline exhibit cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer (HCT-116) cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

- Anti-inflammatory Activity : The compound shows promise in inhibiting pathways involved in inflammation, making it a candidate for developing anti-inflammatory medications.

2. Synthesis of Complex Molecules

- Synthetic Intermediates : It is utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

- Methodologies for Synthesis : Various synthetic routes have been developed to produce this compound, including high-pressure synthesis techniques that enhance yield and efficiency .

Case Studies

Comparison with Similar Compounds

Structural Analogs

Quinoline Derivatives

- (2-Chloro-6-methylquinolin-3-yl)-methanol (): Structure: Chlorine at C2, methyl at C6, and a hydroxymethyl group at C3. Key Differences: Replaces the propanal chain with a hydroxymethyl group, altering solubility and hydrogen-bonding capacity. Applications: Serves as a precursor in medicinal chemistry due to its hydrogen-bond donor/acceptor properties .

- Example 138 Compound (): Structure: Quinoline core with chloro, pyridyl-methoxy, and tetrahydrofuran-oxy substituents. Key Differences: Larger substituents and a cyano group enhance steric bulk and electronic complexity. Applications: Likely explored as a kinase inhibitor or anticancer agent due to its heterocyclic motifs .

Chlorinated Aldehydes and Furanones

- (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) (): Structure: Chlorinated furanone with an α,β-unsaturated ketone and carboxylic acid group. Key Differences: The conjugated system increases electrophilicity, making EMX highly reactive compared to the propanal derivative.

Physicochemical and Reactivity Comparison

- Electronic Effects: The quinolin-6-yl group in the target compound likely enhances π-stacking and electron-withdrawing effects, stabilizing intermediates in catalytic cycles compared to simpler aldehydes like propanal .

- Steric Considerations : Bulkier substituents (e.g., in Example 138) reduce reactivity toward large nucleophiles but improve selectivity in pharmaceutical contexts .

Preparation Methods

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedländer synthesis + Pd-catalyzed coupling | 2-Aminobenzaldehyde, ketone, Pd2(dba)3, triphenylphosphorus tetrafluoride | Acidic medium for Friedländer; DMF, 105 °C for coupling | High regioselectivity, scalable | Multi-step, requires inert atmosphere |

| Alpha-chlorination of aldehyde | NCS, SOCl2, or PCl5 | Mild temperature, inert solvents | Direct introduction of chloro group | Moderate yields, risk of over-chlorination |

| One-pot multi-component reactions (less common) | Isocyanides, Pd catalysts, bases | Ethanol or DMSO solvents, room temp to 80 °C | Potential for streamlined synthesis | Limited reports for this specific compound |

Q & A

Basic: What are the key synthetic routes for 2-Chloro-3-(quinolin-6-yl)propanal, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Chloro-3-(3-chlorophenyl)propanal are synthesized via refluxing thiourea with aldehydes in ethanol, yielding 38–45% under controlled conditions (boiling point: 114–119°C/3 mmHg) . Optimization strategies include:

- Temperature control : Lowering reaction temperatures to minimize side reactions (e.g., oxidation of the aldehyde group).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst use : Lewis acids like AlCl₃ can accelerate quinoline ring functionalization.

A comparative table of synthetic methods is provided below:

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Thiourea-aldehyde reflux | 38–45 | Ethanol, 1.5–2 h, reflux | |

| Microwave-assisted amination | N/A* | Microwave, 100–120°C, 30 min |

*Yields for microwave methods require empirical validation for this specific compound.

Advanced: How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?

Answer:

Discrepancies between NMR (dynamic solution-state data) and XRD (static crystal-state data) often arise from conformational flexibility or crystal packing effects. For example:

- XRD validation : Use SHELX or ORTEP-III to refine crystal structures, ensuring bond lengths/angles align with quantum-chemical calculations .

- Dynamic NMR analysis : Variable-temperature NMR can identify rotamers or tautomers causing signal splitting .

- Complementary techniques : Pair IR spectroscopy (functional group confirmation) with mass spectrometry (molecular ion validation) to cross-verify assignments .

Case Study : For 6-Chloro-2-phenylquinoxaline derivatives, XRD confirmed a planar quinoline ring, while NMR revealed axial-equatorial isomerism in solution, resolved via NOESY experiments .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign protons and carbons using DEPT-135 and HSQC. The quinoline ring’s aromatic signals (δ 7.5–8.5 ppm) and aldehyde proton (δ 9.5–10.5 ppm) are diagnostic .

- IR Spectroscopy : Confirm C=O (aldehyde, ~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ for C₁₃H₁₁ClNO: calc. 232.0528) .

Advanced: How can computational methods (e.g., DFT, QSPR) predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack .

- QSPR Models : Use Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., chloro vs. methoxy groups) with reaction rates .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys-based pipelines) propose synthetic routes by analyzing >10⁶ reactions, prioritizing steps with >80% historical success rates .

Basic: What are the best practices for crystallizing this compound to obtain high-quality single crystals?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature gradient : Cool saturated solutions from 50°C to 4°C over 48 hours.

- Seeding : Introduce microcrystals to induce controlled nucleation .

Crystallographic data should be refined via SHELXL, with R-factors <5% indicating high precision .

Advanced: How can researchers address low yields in the final steps of multi-step syntheses involving this compound?

Answer:

- Mechanistic analysis : Use LC-MS to identify intermediates; low yields may stem from:

- Steric hindrance : Bulky quinoline groups impede aldehyde formation.

- Oxidative degradation : Add antioxidants (e.g., BHT) during workup .

- Flow chemistry : Continuous reactors minimize decomposition by reducing residence time .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, pH) via software like MODDE®.

Basic: How is the purity of this compound validated in academic research?

Answer:

- HPLC : Use C18 columns (ACN/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for publication-grade samples .

- Elemental Analysis : Match experimental C/H/N/Cl values to theoretical within ±0.4% .

- Melting Point : Sharp melting ranges (<2°C variation) indicate homogeneity .

Advanced: What strategies can resolve ambiguities in biological activity data (e.g., cytotoxicity vs. antimicrobial effects)?

Answer:

- Dose-response curves : Use IC₅₀/EC₅₀ values to differentiate specific activity from nonspecific toxicity .

- Targeted assays : Pair whole-cell assays (e.g., MIC) with enzyme inhibition studies (e.g., quinoline-binding ATPase assays) .

- Metabolomics : LC-HRMS identifies metabolites to distinguish direct activity from prodrug effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.